molecular formula C14H25NO B13939512 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine CAS No. 64387-77-5

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine

Cat. No.: B13939512
CAS No.: 64387-77-5
M. Wt: 223.35 g/mol
InChI Key: BJZXFKCHSKEWII-UHFFFAOYSA-N
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Description

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 1-((2-methylcyclohexyl)carbonyl) group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-methylcyclohexanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the carbonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially providing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler derivative with only a methyl group on the piperidine ring.

    2-Methylcyclohexanone: A precursor in the synthesis of the target compound.

    Piperidine: The parent compound without any substituents.

Uniqueness

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methyl and 1-((2-methylcyclohexyl)carbonyl) groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Properties

CAS No.

64387-77-5

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

(2-methylcyclohexyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H25NO/c1-11-7-9-15(10-8-11)14(16)13-6-4-3-5-12(13)2/h11-13H,3-10H2,1-2H3

InChI Key

BJZXFKCHSKEWII-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCC2C

Origin of Product

United States

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